Methyl 4-(4-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-(4-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-(4-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-4-(4-methyl-1-piperidinyl)quinoline: A compound with a similar methoxyphenyl and piperidinyl structure.
1-(4-Amino-3-methoxyphenyl)-4-methylpiperazine: Another compound with a methoxyphenyl and piperazine structure.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H27N3O4 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 4-(4-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H27N3O4/c1-13-8-10-23(11-9-13)12-16-17(19(24)27-3)18(22-20(25)21-16)14-4-6-15(26-2)7-5-14/h4-7,13,18H,8-12H2,1-3H3,(H2,21,22,25) |
InChI Key |
FZSCHORFQFCQRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)OC)C(=O)OC |
Origin of Product |
United States |
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